
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide” is a chemical compound. It’s a derivative of pyridazinone, a heterocycle that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been shown to have a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide and its derivatives demonstrate potential in antimicrobial applications. Research has shown the effectiveness of dihydropyridine derivatives, closely related to this compound, in combating various microbial infections. For instance, Joshi (2015) synthesized dihydropyridine derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in the development of new antimicrobial agents (Joshi, 2015). Similarly, El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, closely related to this compound, and examined their antimicrobial activity, further emphasizing the relevance of these compounds in antimicrobial research (El-Mariah, Hosny, & Deeb, 2006).
Asymmetric Synthesis and Protease Inhibition
The compound and its derivatives are also notable in the field of asymmetric synthesis and as protease inhibitors. A study by Evans et al. (2022) on asymmetric synthesis involving phenylsulfonyl derivatives, which are structurally related to this compound, demonstrates the utility of these compounds in synthesizing cysteine protease inhibitors. This is particularly significant in the development of therapeutic agents targeting specific diseases (Evans, Shen, & Cunningham, 2022).
Potential in Various Biological Activities
Various studies have indicated the potential of this compound derivatives in a range of biological activities. For example, research conducted by Coudert et al. (1993) on 1-[4-(imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one derivatives, which are structurally related, revealed their potential in forming biologically active compounds (Coudert, Couquelet, Tronche, & Leal, 1993). Additionally, Oyasu et al. (1994) synthesized 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide, a compound closely related to this compound, and studied its anticholinergic activity, suggesting its potential use in treating overactive detrusor syndrome (Oyasu, Nagano, Akahane, Tomoi, Tada, & Matsuo, 1994).
Synthesis and Structural Studies
Research on the synthesis and structure of this compound derivatives has provided insights into their potential applications. Studies by Williams et al. (1998) and Bortoluzzi et al. (2011) focused on the synthesis of related compounds, highlighting the structural properties and potential applications of these derivatives in various fields (Williams, Loakes, & Brown, 1998); (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Mecanismo De Acción
Target of Action
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide, also known as N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]pentanamide, is a derivative of pyridazine . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)pentanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyridazine ring in this compound allows it to form strong hydrogen bonds and π-π stacking interactions, which are crucial for its binding affinity and specificity . It has been observed to interact with enzymes such as tyrosine kinase 2 and monoamine oxidase, influencing their activity and function . These interactions can lead to the modulation of signaling pathways and metabolic processes, highlighting the compound’s potential as a therapeutic agent.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of tyrosine kinase 2, which plays a critical role in cell signaling and immune response . Additionally, it affects the expression of genes involved in inflammation and cell proliferation, thereby impacting cellular functions such as growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and subsequent modulation of their activity. The compound binds to the active sites of enzymes like tyrosine kinase 2 and monoamine oxidase, either inhibiting or activating their functions . These binding interactions are facilitated by the pyridazine ring’s hydrogen-bonding capacity and π-π stacking interactions. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in oxidative stress and inflammation, such as monoamine oxidase and tyrosine kinase 2 . These interactions can lead to changes in the levels of reactive oxygen species and inflammatory mediators, impacting cellular metabolism and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus can influence its localization and accumulation, affecting its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, by targeting signals and post-translational modifications . These localization patterns enable the compound to interact with specific biomolecules and exert its effects on cellular processes.
Propiedades
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-4-5-15(20)17-13-8-6-12(7-9-13)14-10-11-16(19-18-14)23(2,21)22/h6-11H,3-5H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWVVCSLXDSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C2=NN=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
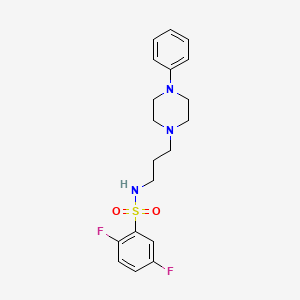

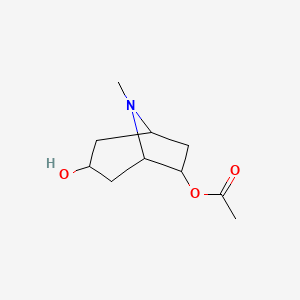

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2541354.png)
![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
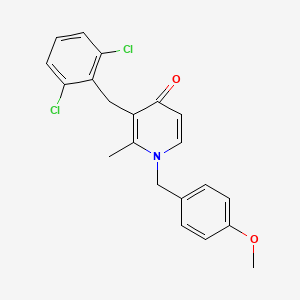
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)
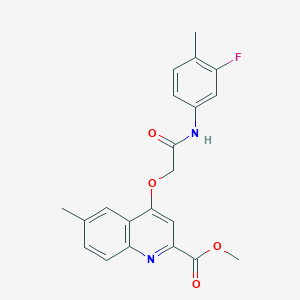
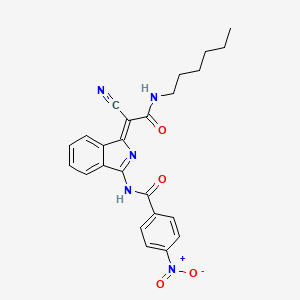
![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B2541366.png)
![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
